1-(Chloromethyl)-3-methyl-1H-pyrazole
Description
Contextual Significance of Pyrazole (B372694) Core Structures in Heterocyclic Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. nih.govresearchgate.netmdpi.com This structural motif is present in numerous natural products and has been integral to the development of a multitude of synthetic compounds with diverse applications. researchgate.netresearchgate.net The unique arrangement of the nitrogen atoms—one acting as a hydrogen bond donor (pyrrole-like) and the other as a hydrogen bond acceptor (pyridine-like)—allows for a variety of intermolecular interactions, which is a key factor in its prevalence in biologically active compounds. nih.govmdpi.com
The aromaticity of the pyrazole ring contributes to its stability, while the different chemical environments of the ring atoms provide sites for selective functionalization. nih.gov This adaptability has made the pyrazole scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. frontiersin.org Consequently, pyrazole derivatives are found in a wide range of FDA-approved drugs, demonstrating activities such as anti-inflammatory, analgesic, antibacterial, and anticancer properties. nih.govresearchgate.netbiosynce.com
Strategic Role of Chloromethyl Functionality as a Synthetic Building Block
The chloromethyl group (–CH₂Cl) is a highly useful functional group in organic synthesis. chempanda.comwikipedia.org Its significance lies in its ability to act as a reactive "handle" on an aromatic or heterocyclic ring. The chlorine atom is a good leaving group, making the carbon atom of the chloromethyl group susceptible to nucleophilic attack. This reactivity allows for the facile introduction of a wide variety of substituents, thereby enabling the construction of more complex molecular architectures.
One of the common methods for introducing a chloromethyl group onto an aromatic ring is the Blanc chloromethylation reaction, which involves reacting the aromatic compound with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. youtube.com While effective, this reaction requires careful handling due to the potential formation of carcinogenic byproducts. youtube.com The chloromethyl group serves as a key intermediate for subsequent chemical transformations, including the synthesis of amines, ethers, esters, and other functional groups, making it a valuable tool for molecular elaboration.
Overview of Research Domains Pertaining to 1-(Chloromethyl)-3-methyl-1H-pyrazole and Related Derivatives
The compound this compound and its derivatives are primarily utilized as intermediates in the synthesis of more complex heterocyclic systems. Research has demonstrated their utility in creating novel compounds with potential pharmacological activities. For instance, derivatives of chloromethylated pyrazoles have been used to synthesize fused pyrimidine (B1678525) systems, such as 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, which are of interest for their potential pharmacological properties. mdpi.com
Furthermore, the reactivity of the chloromethyl group on the pyrazole ring has been exploited to create elaborate molecular structures, including coumarin-pyrazole conjugates. An example is the synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one, which highlights the role of chloromethylated pyrazoles as precursors to complex, multi-ring systems. researchgate.net These research endeavors underscore the importance of this compound and its analogues as versatile building blocks in the ongoing quest for new molecules with valuable chemical and biological properties.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H7ClN2 |
|---|---|
Molecular Weight |
130.57 g/mol |
IUPAC Name |
1-(chloromethyl)-3-methylpyrazole |
InChI |
InChI=1S/C5H7ClN2/c1-5-2-3-8(4-6)7-5/h2-3H,4H2,1H3 |
InChI Key |
PACYZGOFAIRWBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CCl |
Origin of Product |
United States |
Synthetic Methodologies for 1 Chloromethyl 3 Methyl 1h Pyrazole and Analogous Pyrazoles
Foundational Strategies for Pyrazole (B372694) Ring Construction Preceding Chloromethylation
The synthesis of the pyrazole ring is a cornerstone of heterocyclic chemistry, with numerous strategies developed over more than a century. These methods provide access to a vast array of substituted pyrazoles, including the 3-methyl-1H-pyrazole scaffold, which serves as the immediate precursor for chloromethylation.
Cyclocondensation Reactions
Cyclocondensation reactions are among the most traditional and widely employed methods for pyrazole synthesis, involving the formation of the heterocyclic ring through the reaction of two components with the elimination of a small molecule, typically water. nih.govmdpi.com These methods are valued for their reliability and the accessibility of their starting materials.
The most classic and enduring method for pyrazole synthesis is the Knorr pyrazole synthesis, first reported in 1883, which involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. nih.govmdpi.commdpi.comnih.gov The reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. jk-sci.comyoutube.com To synthesize the 3-methyl-1H-pyrazole core, a non-symmetrical diketone like acetylacetone (B45752) would be reacted with hydrazine.
A significant challenge in this synthesis, especially when using substituted hydrazines (e.g., methylhydrazine) and unsymmetrical 1,3-diketones, is the potential formation of two regioisomers. nih.govmdpi.com The reaction's regioselectivity can be influenced by factors such as the nature of the substituents, the solvent, and the pH of the reaction medium. nih.gov For instance, Gosselin and co-workers demonstrated that conducting the cyclocondensation in aprotic dipolar solvents like N,N-dimethylacetamide can lead to higher regioselectivity compared to traditional protic solvents like ethanol. nih.gov
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Key Conditions | Product(s) | Reference |
|---|---|---|---|---|
| Acetylacetone | Hydrazine Hydrate | Acid or base catalysis | 3,5-Dimethylpyrazole (B48361) | mdpi.com |
| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Arylhydrazine | N,N-dimethylacetamide, acid medium | Regioisomeric 1-aryl-3-aryl-5-(trifluoromethyl)pyrazoles (high selectivity) | nih.gov |
| Ketones and Acid Chlorides (in situ formation of 1,3-diketone) | Hydrazine | One-pot synthesis | 3,4,5-Substituted pyrazoles | mdpi.com |
| β-Diketone | Hydrazine derivatives | Standard condensation | Mixture of two regioisomers | nih.govmdpi.com |
An alternative and powerful cyclocondensation strategy involves the reaction of hydrazines with α,β-unsaturated aldehydes or ketones. mdpi.comnih.gov This reaction typically proceeds through an initial Michael-type conjugate addition of the hydrazine to the β-carbon of the unsaturated system. researchgate.net The resulting intermediate then undergoes intramolecular cyclization by attacking the carbonyl carbon, followed by dehydration and, if necessary, oxidation to furnish the stable aromatic pyrazole ring. mdpi.comresearchgate.net
This method can offer better control over regioselectivity compared to the Knorr synthesis with unsymmetrical diketones. beilstein-journals.org When α,β-unsaturated carbonyls containing a leaving group at the β-position are used, the reaction with hydrazine derivatives leads to pyrazolines, which then yield the final pyrazole upon elimination of the leaving group. mdpi.com
| α,β-Unsaturated Carbonyl | Hydrazine Derivative | Key Conditions | Product | Reference |
|---|---|---|---|---|
| Chalcones (1,3-Diaryl-2-propen-1-ones) | Hydrazine Hydrate | Acidic or basic medium | 3,5-Diaryl-2-pyrazolines (oxidized to pyrazoles) | researchgate.netkoreascience.kr |
| α,β-Unsaturated Ketone | Tosylhydrazine | Alkaline conditions | N-functionalized pyrazoles (tosyl group acts as leaving group) | nih.govbeilstein-journals.org |
| 4-Alkoxy-1,1,1-trifluoro-3-buten-2-ones | Thiosemicarbazide | Two-step: cyclization then dehydration/desulfurization | 3-Alkyl/aryl-5-trifluoromethyl-1H-pyrazoles | nih.gov |
1,3-Dipolar Cycloaddition Approaches Utilizing Diazocarbonyl Compounds
The [3+2] cycloaddition reaction is a powerful tool for constructing five-membered rings. In pyrazole synthesis, this approach often involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile, which is typically an alkyne or a suitably substituted alkene. youtube.com
Nitrile imines, which are highly reactive intermediates, can be generated in situ from hydrazonoyl halides in the presence of a base. koreascience.kr They readily undergo cycloaddition with alkynes to afford a direct route to polysubstituted pyrazoles. rsc.org A particularly noteworthy method involves the use of diazocarbonyl compounds, such as ethyl diazoacetate (EDA). researchgate.netorganic-chemistry.org The reaction of EDA with alkynes can be catalyzed by Lewis acids or conducted under thermal conditions to produce pyrazole-carboxylates. researchgate.net A sustainable approach using aqueous micellar catalysis has been developed for the in situ generation of EDA and its cycloaddition with alkynes, offering high yields and clean reaction profiles. researchgate.net The regioselectivity of these cycloadditions is a key consideration and is often governed by the electronic properties (HOMO-LUMO interactions) of the dipole and dipolarophile. thieme-connect.com
| 1,3-Dipole (or Precursor) | Dipolarophile | Key Conditions | Product Type | Reference |
|---|---|---|---|---|
| Ethyl Diazoacetate (from Ethyl Glycinate + NaNO₂) | Alkynes | Aqueous micellar catalysis (TPGS-750-M) | 3,5- and 4,5-Disubstituted pyrazoles | researchgate.net |
| Hydrazonoyl Chlorides | α,β-Unsaturated Ketones | Base (e.g., Na₂CO₃), EtOH | Highly functionalized pyrazolines | koreascience.kr |
| Lithium Acetylides and α-Diazocarbonyl compounds | N/A (Reactants form pyrazole directly) | CuCN catalysis | Regioselective 3-substituted pyrazole-5-carboxylates | thieme-connect.com |
| Ninhydrin-derived Carbonates and Nitrilimines | N/A (Reactants form pyrazole directly) | Smooth reaction conditions | 1,3,5-Trisubstituted pyrazoles | rsc.org |
Multicomponent Reaction Protocols for Pyrazole Formation
Multicomponent reactions (MCRs), in which three or more starting materials react in a single synthetic operation to form a product that contains portions of all reactants, have emerged as a highly efficient strategy for synthesizing complex molecules like pyrazoles. beilstein-journals.orgmdpi.comrsc.org These reactions are prized for their operational simplicity, high atom economy, and ability to rapidly generate molecular diversity. nih.gov
Several MCRs build upon the foundational Knorr synthesis by generating the 1,3-dicarbonyl intermediate in situ. nih.govbeilstein-journals.org For example, a three-component reaction can involve an aldehyde, a β-ketoester, and a hydrazine, often facilitated by a catalyst, to produce polysubstituted pyrazoles in a one-pot fashion. beilstein-journals.org Another powerful MCR involves the coupling of alkynes, nitriles, and titanium imido complexes to generate pyrazoles through an oxidative N-N bond coupling mechanism. nih.gov These modular approaches allow for the combination of classical condensation chemistry with modern catalytic methods, providing versatile access to a wide range of pyrazole structures. beilstein-journals.org
| Components | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Aldehydes, β-ketoesters, Hydrazines | Yb(PFO)₃ (Ytterbium perfluorooctanoate) | Persubstituted pyrazoles | beilstein-journals.org |
| Aldehydes, Hydrazine Hydrate, β-ketoesters, Malononitrile | Piperidine, aqueous medium, room temp. | Pyrano[2,3-c]pyrazole derivatives | mdpi.com |
| Alkynes, Nitriles, Ti imido complex | Oxidation (e.g., with I₂) | Fully substituted pyrazoles | nih.gov |
| Aryl Glyoxal, Aryl Thioamide, Pyrazolones | Hexafluoroisopropanol (HFIP) solvent, room temp. | Pyrazole-linked thiazoles | acs.org |
Transformative Syntheses from Pre-existing Heterocyclic Systems
The transformation of one heterocyclic ring system into another is a sophisticated strategy for generating novel structures. Several heterocyclic precursors can be converted into pyrazoles, offering unique synthetic routes that complement traditional condensation methods.
Pyranones are particularly useful precursors. nih.gov For example, 2,3-dihydro-4H-pyran-4-ones react with arylhydrazines, often in the presence of a catalyst like montmorillonite (B579905) KSF, to yield 5-substituted pyrazoles. nih.gov The reaction proceeds via a ring-opening of the pyranone by the hydrazine, followed by an intramolecular ring-closing condensation to form the thermodynamically stable pyrazole ring. beilstein-journals.org Similarly, isoxazoles can be rearranged into pyrazoles, often under catalytic conditions, providing another non-classical route to this important heterocycle. organic-chemistry.org A novel one-step synthesis of pyrazol-4-ols has also been reported from the reaction of thietanones with 1,2,4,5-tetrazines. nih.gov Furthermore, pyrazole-4-carbaldehydes serve as versatile precursors for the synthesis of various pyrazole-fused heterocyclic systems. semanticscholar.org
| Starting Heterocycle | Reagent(s) | Key Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2,3-Dihydro-4H-pyran-4-ones | Arylhydrazines | Montmorillonite KSF catalyst, Ethanol | 5-Substituted pyrazoles | nih.gov |
| Chromones | Arylboronic acids, then Hydrazine Hydrate | Suzuki coupling followed by condensation | 3,4-Diarylpyrazoles | nih.gov |
| Isoxazoles/Oxadiazoles | N/A | Ni(0) complex catalyst | Pyrazoles/1,2,4-Triazoles | organic-chemistry.org |
| Thietanones | 1,2,4,5-Tetrazines | Condensation-fragmentation-cyclization-extrusion | Pyrazol-4-ols | nih.gov |
Compound Index
| Compound Name |
|---|
| 1-(Chloromethyl)-3-methyl-1H-pyrazole |
| 3-Methyl-1H-pyrazole |
| Paraformaldehyde |
| Acetylacetone |
| Hydrazine |
| Methylhydrazine |
| N,N-dimethylacetamide |
| Ethanol |
| Tosylhydrazine |
| Ethyl diazoacetate (EDA) |
| Hydrazonoyl halides |
| Ytterbium perfluorooctanoate (Yb(PFO)₃) |
| Malononitrile |
| Piperidine |
| Titanium imido complex |
| Hexafluoroisopropanol (HFIP) |
| 2,3-Dihydro-4H-pyran-4-ones |
| Montmorillonite KSF |
| Isoxazoles |
| Thietanones |
| 1,2,4,5-Tetrazines |
| Pyrazole-4-carbaldehydes |
Direct Incorporation of the Chloromethyl Group onto the Pyrazole Nucleus
The direct attachment of a chloromethyl group to the pyrazole core is an attractive route due to its atom economy. This transformation is typically pursued through electrophilic substitution reactions.
Electrophilic Chloromethylation Procedures
Electrophilic chloromethylation involves the reaction of the pyrazole with a reagent that generates a chloromethyl cation or an equivalent electrophilic species.
The most common and historically significant reagents for chloromethylation are a combination of formaldehyde (B43269) (or its trimeric form, paraformaldehyde) and hydrogen chloride. researchgate.net These reagents together generate the highly reactive electrophile. The reaction conditions can be tuned based on the reactivity of the heterocyclic substrate. While highly activated aromatic systems may react without a catalyst, the pyrazole nucleus often requires a Lewis acid catalyst to facilitate the reaction. researchgate.net
Common catalysts include zinc chloride, aluminum chloride, and stannic chloride. researchgate.netacs.org However, the choice of catalyst is critical, as stronger Lewis acids like aluminum chloride can promote the formation of unwanted side products. researchgate.net Research on the C-4 chloromethylation of 1-phenyl-3,5-dimethylpyrazole utilized paraformaldehyde and concentrated hydrochloric acid, indicating that these fundamental reagents are effective for the pyrazole ring system. researchgate.net The reaction was performed by saturating a solution of the pyrazole and paraformaldehyde in an inert solvent (like chloroform (B151607) or carbon tetrachloride) with dry hydrogen chloride gas at low temperatures (0–5 °C), followed by stirring at room temperature. researchgate.net
Table 1: Reagents and Conditions for Electrophilic Chloromethylation
| Reagent System | Typical Catalyst | General Conditions | Reference |
|---|---|---|---|
| Formaldehyde + Hydrogen Chloride | Zinc Chloride (ZnCl₂) | Low to ambient temperature, inert solvent | researchgate.net |
| Paraformaldehyde + Hydrogen Chloride | None or Lewis Acid (e.g., SnCl₄) | Gaseous HCl, low temperature initially | acs.orgresearchgate.net |
| Chloromethyl Ethers (e.g., bis(chloromethyl) ether) | None (reagent is highly reactive) | Strictly controlled due to high reactivity and toxicity | researchgate.net |
A significant challenge in the direct N-chloromethylation of unsymmetrical pyrazoles like 3-methyl-1H-pyrazole is regioselectivity. The two nitrogen atoms of the pyrazole ring are not equivalent, and alkylation can occur at either position, leading to a mixture of this compound and 1-(chloromethyl)-5-methyl-1H-pyrazole. The selective N-alkylation of pyrazoles is a persistent challenge in synthetic chemistry, often resulting in poor selectivity with traditional alkylating agents. acs.org The distribution of these regioisomers is influenced by steric and electronic factors. The methyl group at the 3-position provides some steric hindrance, which may favor substitution at the less hindered N-1 position. Recent studies on N-methylation have shown that using sterically bulky alkylating agents can significantly improve selectivity for the N-1 position. acs.org
In addition to regioselectivity issues, chloromethylation is known to be susceptible to side reactions. A primary side reaction is the subsequent reaction of the desired chloromethylated product with another molecule of the starting pyrazole. researchgate.net This leads to the formation of a bis(pyrazolyl)methane derivative, effectively linking two pyrazole rings with a methylene (B1212753) bridge. researchgate.netresearchgate.net In the case of C-4 chloromethylation of 1-phenyl-3,5-dimethylpyrazole, the formation of methane-4,4'-diylbis(3,5-dimethyl-1-phenyl-1H-pyrazole) was a significant byproduct. researchgate.net Furthermore, if conditions are not strictly anhydrous, the chloromethyl group can hydrolyze to a hydroxymethyl group or form a bis(pyrazolylmethyl) ether. researchgate.netresearchgate.net
Conversion of Hydroxymethylpyrazole Intermediates to Chloromethyl Derivatives
A more controlled and often higher-yielding approach to synthesizing this compound involves a two-step sequence. This method first prepares the corresponding alcohol, (3-methyl-1H-pyrazol-1-yl)methanol, which is then converted to the target chloride.
Synthesis and Isolation of Pyrazolecarbinols
Pyrazolecarbinols, or N-hydroxymethylpyrazoles, are readily synthesized through the condensation of a pyrazole with formaldehyde. This reaction is analogous to the hydroxymethylation of other amines and amides. A study on 3,5-dimethylpyrazole, a close analog of 3-methyl-1H-pyrazole, demonstrated that this transformation proceeds efficiently. acs.org
The reaction can be performed by treating the pyrazole with an aqueous solution of formaldehyde (formalin) at room temperature, which for 3,5-dimethylpyrazole resulted in a 71% yield of the corresponding 1-carbinol. acs.org An even higher yield (90%) was achieved under solvent-free conditions by heating a molten mixture of the pyrazole with paraformaldehyde. acs.org The resulting pyrazolecarbinols are typically stable, crystalline solids that can be purified by recrystallization. acs.org
Table 2: Synthesis of Pyrazole-1-carbinols
| Pyrazole Substrate | Formaldehyde Source | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| 3,5-Dimethylpyrazole | Formalin (aqueous) | Room Temperature | 71% | acs.org |
| 3,5-Dimethylpyrazole | Paraformaldehyde | Melt, 110-120 °C | 90% | acs.org |
Halogenation Protocols for Alcohol-to-Chloride Transformation
The conversion of the hydroxyl group of a pyrazolecarbinol to a chloride is a standard functional group transformation in organic chemistry. Several reagents are effective for this purpose, with the choice often depending on the desired reaction conditions and the sensitivity of the substrate. chemguide.co.uk
Thionyl Chloride (SOCl₂): This is one of the most common and effective reagents for converting primary alcohols to alkyl chlorides. The reaction is typically carried out in an inert solvent, and often in the presence of a tertiary amine base like pyridine (B92270) or triethylamine, which neutralizes the HCl byproduct. youtube.com The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.
Phosphorus Halides: Phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃) are also effective chlorinating agents. chemguide.co.uk PCl₅ reacts vigorously with alcohols at room temperature. chemguide.co.uk The reaction with PCl₃ is generally less vigorous. These reactions typically proceed via an Sₙ2 mechanism, which involves the formation of a good leaving group followed by backside attack by the chloride ion. youtube.com This is particularly relevant for chiral alcohols, where inversion of stereochemistry is observed. youtube.com For a non-chiral substrate like a pyrazolecarbinol, the mechanism ensures a direct replacement of the hydroxyl group without rearrangement.
Table 3: Common Reagents for Alcohol to Chloride Conversion
| Reagent | Typical Conditions | Mechanism Class | Byproducts | Reference |
|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Inert solvent, often with pyridine or Et₃N | Sₙi (internal), Sₙ2 with base | SO₂(g), HCl(g) | youtube.com |
| Phosphorus(V) Chloride (PCl₅) | Inert solvent, room temperature | Sₙ2-like | POCl₃, HCl(g) | chemguide.co.uk |
| Phosphorus(III) Chloride (PCl₃) | Heating may be required | Sₙ2 | H₃PO₃ | chemguide.co.ukyoutube.com |
N-Chloromethylation Routes for Pyrazole Scaffolds
The introduction of a chloromethyl group at the nitrogen atom of a pyrazole ring can be accomplished through several synthetic strategies. The choice of method often depends on the substitution pattern of the pyrazole and the desired regioselectivity.
N-Alkylation with Chloromethylating Agents
Direct N-alkylation using a chloromethylating agent is a primary route for the synthesis of N-chloromethylated pyrazoles. Common chloromethylating agents include a mixture of formaldehyde and hydrogen chloride, or chloromethyl ethers such as chloromethyl methyl ether.
The reaction of pyrazoles with formaldehyde and concentrated hydrochloric acid can lead to the formation of N-chloromethyl derivatives. However, this reaction is often complicated by the formation of dimeric byproducts, such as methanediylbispyrazoles. The outcome of the reaction is highly dependent on the nature and position of substituents on the pyrazole ring. For instance, the chloromethylation of 1,3,5-trimethyl-1H-pyrazole with paraformaldehyde and concentrated HCl is known to be competed by the formation of methane-4,4'-diylbis(1,3,5-trimethyl-1H-pyrazole) researchgate.net. In contrast, 1,3,5-triphenyl-1H-pyrazole yields the corresponding chloromethyl derivative as the sole product under similar conditions researchgate.net. This suggests that the electronic and steric effects of the substituents play a crucial role in directing the reaction towards either N-chloromethylation or the formation of bispyrazolylmethane. The presence of phenyl groups appears to stabilize the intermediate carbocation, favoring the desired chloromethylation researchgate.netresearchgate.net.
Alternative N-alkylation strategies that could be adapted for chloromethylation include the use of phase-transfer catalysis. For example, the reaction of 3(5)-methyl-1H-pyrazole with chloroform under phase-transfer catalyzed conditions has been reported to yield tris(pyrazol-1-yl)methane (B1237147) derivatives, highlighting the reactivity of the pyrazole nitrogen towards haloalkanes nih.gov. While not a direct chloromethylation, this demonstrates a feasible pathway for N-C bond formation.
Enzyme-catalyzed N-alkylation presents a highly selective alternative. Engineered enzymes have been utilized in a cyclic two-enzyme cascade to achieve the alkylation of pyrazoles with haloalkanes, demonstrating unprecedented regioselectivity (>99%) nih.gov. This biocatalytic approach could potentially be applied to the specific synthesis of this compound by using a suitable chloromethyl donor.
Below is a table summarizing various N-alkylation reactions of pyrazoles.
Table 1: Examples of N-Alkylation Reactions of Pyrazoles
| Pyrazole Substrate | Alkylating Agent/Conditions | Product(s) | Reference |
|---|---|---|---|
| 1,3,5-Trimethyl-1H-pyrazole | Paraformaldehyde, conc. HCl | Methane-4,4'-diylbis(1,3,5-trimethyl-1H-pyrazole) | researchgate.net |
| 1,3,5-Triphenyl-1H-pyrazole | Paraformaldehyde, conc. HCl | 4-(Chloromethyl)-1,3,5-triphenyl-1H-pyrazole | researchgate.net |
| 3(5)-Methyl-1H-pyrazole | Chloroform, Phase-Transfer Catalysis | Tris(3-methylpyrazol-1-yl)methane and isomers | nih.gov |
| 3-Cyclopropyl-1H-pyrazole | Iodomethane, Engineered Enzyme | 1-Methyl-5-cyclopropylpyrazole | nih.gov |
| 3-Substituted pyrazoles | Various α,β-unsaturated ketones, Cinchona-based catalyst | Chiral N-substituted pyrazoles | researchgate.net |
Indirect N-Chloromethylation via N-Hydroxymethyl Precursors
An alternative to direct chloromethylation is a two-step indirect route involving the formation of an N-hydroxymethyl pyrazole intermediate, followed by its conversion to the corresponding N-chloromethyl derivative. This method can offer better control over the reaction and avoid the formation of dimeric byproducts.
The first step, N-hydroxymethylation, can be achieved by reacting the pyrazole with formaldehyde. For example, the reaction of 3,5-dimethyl-4-nitropyrazole with a 37% formaldehyde solution leads to the formation of 1-(hydroxymethyl)-3,5-dimethyl-4-nitropyrazole nih.gov. This demonstrates the feasibility of creating the N-hydroxymethyl precursor.
The subsequent conversion of the N-hydroxymethyl group to a chloromethyl group can be accomplished using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a common reagent for converting alcohols to alkyl chlorides. Although the reaction of 5-hydroxypyrazole-4-carboxylates with refluxing thionyl chloride has been reported to result in an unexpected dimerization to 4,4'-bipyrazolones, this is specific to the substrate's structure nih.govresearchgate.net. In other cases, thionyl chloride has been successfully used to convert pyrazole-3-carboxylic acid to the corresponding acid chloride, indicating its effectiveness in replacing a hydroxyl group with a chlorine atom within the pyrazole system researchgate.net. It is therefore a plausible reagent for the conversion of 1-(hydroxymethyl)-3-methyl-1H-pyrazole to this compound.
The proposed two-step synthesis is outlined below:
Scheme 1: Indirect Synthesis of this compound
Stereoselective and Enantioselective Synthesis of Chiral Chloromethylpyrazole Derivatives
The synthesis of chiral pyrazole derivatives is of significant interest due to their potential applications in medicinal chemistry and materials science. Achieving stereoselectivity, particularly enantioselectivity, in the synthesis of N-substituted pyrazoles requires specialized methods.
Several strategies have been developed for the enantioselective N-alkylation of pyrazoles. One approach involves the use of chiral catalysts. For instance, a cinchona-based phase-transfer catalyst has been successfully employed in the asymmetric aza-Michael addition of pyrazoles to α,β-unsaturated ketones, affording chiral N-substituted pyrazoles with excellent enantioselectivities (up to 94% ee) researchgate.net.
Another powerful method is the 1,3-dipolar cycloaddition of α-chiral-N-tosylhydrazones with terminal alkynes, which proceeds through a cascade reaction involving a stereoretentive 1,5-sigmatropic rearrangement to produce N-chiral pyrazoles with high enantiomeric excess uniovi.es. This method has been applied to synthesize a variety of chiral pyrazoles from derivatives of α-amino acids and other chiral ketones uniovi.es.
While these methods have not been explicitly reported for the synthesis of this compound, they provide a strong foundation for developing such a synthesis. For example, a chiral haloalkane could be used in an enzyme-catalyzed or organocatalyzed N-alkylation reaction. Alternatively, a chiral auxiliary could be attached to the pyrazole nitrogen, followed by a series of transformations to yield the chloromethyl group while retaining the stereochemical integrity of the chiral center.
The development of enantioselective methods for the synthesis of N1-substituted-1H-pyrazoles is an active area of research, with various chiral stationary phases being used for the analytical separation of racemic mixtures, which is crucial for monitoring the success of stereoselective syntheses mdpi.comsemanticscholar.orgrasayanjournal.co.in.
Chemical Reactivity and Transformative Derivatizations of 1 Chloromethyl 3 Methyl 1h Pyrazole
Nucleophilic Substitution Reactions Involving the Chloromethyl Moiety
The chloromethyl group attached to the N1 position of the pyrazole (B372694) ring functions as a reactive electrophilic site, analogous to benzyl chloride. The chlorine atom is a good leaving group, readily displaced by a wide variety of nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. This reactivity allows for the facile introduction of diverse functional groups, tethered to the pyrazole ring via a methylene (B1212753) bridge.
1-(Chloromethyl)-3-methyl-1H-pyrazole readily reacts with various nitrogen-based nucleophiles to form new carbon-nitrogen bonds. These reactions are fundamental for constructing more complex molecules, including ligands for coordination chemistry and precursors for biologically active compounds.
Primary and secondary amines, for instance, can displace the chloride to yield the corresponding (1H-pyrazol-1-yl)methanamines. The reaction typically proceeds under basic conditions to neutralize the hydrogen chloride byproduct. Similarly, other nitrogen nucleophiles such as azides can be employed to introduce the azidomethyl group, a versatile precursor for amines (via reduction) or triazoles (via cycloaddition). Other nitrogen-containing heterocycles, like pyrazole itself, can act as nucleophiles, leading to the formation of bis(pyrazolyl)methane structures.
| Nucleophile (Nu-H) | Reagent/Conditions | Product |
| Ammonia (NH₃) | Base (e.g., K₂CO₃) | 1-((3-methyl-1H-pyrazol-1-yl)methyl)amine |
| Diethylamine (Et₂NH) | Base (e.g., Et₃N) | N,N-diethyl-1-((3-methyl-1H-pyrazol-1-yl)methyl)amine |
| Sodium Azide (NaN₃) | Solvent (e.g., DMF) | 1-(Azidomethyl)-3-methyl-1H-pyrazole |
| Pyrazole | Base (e.g., NaH) | 1,1'-Methylenebis(3-methyl-1H-pyrazole) |
Oxygen-centered nucleophiles effectively displace the chloride from the chloromethyl group to form ethers and esters. The reaction with alkoxides or phenoxides, generated by treating the corresponding alcohol or phenol with a base like sodium hydride, yields pyrazolyl-methyl ethers. This provides a straightforward method for linking the pyrazole nucleus to other molecular scaffolds through an ether linkage.
Furthermore, carboxylate salts can be used as nucleophiles to synthesize ester derivatives. This transformation is typically achieved by reacting this compound with a carboxylic acid in the presence of a non-nucleophilic base or by using a pre-formed carboxylate salt.
| Nucleophile | Reagent/Conditions | Product Type |
| Methoxide (CH₃O⁻) | NaOCH₃ in CH₃OH | Ether |
| Phenoxide (C₆H₅O⁻) | C₆H₅OH, Base (e.g., K₂CO₃) | Ether |
| Acetate (CH₃COO⁻) | CH₃COONa in DMF | Ester |
The chloromethyl group is also susceptible to attack by sulfur and phosphorus nucleophiles. Thiolates, generated from thiols and a base, react readily to form thioethers (sulfides). This reaction is a common strategy for introducing sulfur-containing functionalities.
Phosphines, particularly triphenylphosphine, react with this compound to yield phosphonium salts. These salts are stable crystalline solids and are valuable intermediates in organic synthesis, most notably as precursors to Wittig reagents for olefination reactions.
The generation of organometallic reagents from the chloromethyl group, such as Grignard or organolithium reagents, is challenging. The presence of the acidic protons on the pyrazole ring (at the C4 and C5 positions) and the Lewis basic nitrogen atoms can interfere with the formation and stability of these highly reactive intermediates. Reaction with magnesium metal would likely be difficult to initiate and could lead to complex mixtures. Similarly, direct lithiation or metal-halogen exchange with organolithiums would likely result in deprotonation of the pyrazole ring rather than formation of the desired pyrazol-1-ylmethyl)lithium. Alternative strategies, such as lithiation of the pyrazole ring followed by functionalization, are often more synthetically viable for introducing carbon-based substituents. researchgate.net
Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring System
The pyrazole ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution (EAS). rrbdavc.org The substitution pattern is strongly influenced by the existing substituents on the ring. For this compound, electrophilic attack occurs preferentially at a specific position due to the combined directing effects of the N1 and C3 substituents.
Electrophilic substitution on the pyrazole ring predominantly occurs at the C4 position. rrbdavc.org This high regioselectivity is a result of the electronic properties of the heterocyclic system and the directing influence of the substituents.
Directing Effect of the N1-Substituent: The N1-substituent, in this case, the chloromethyl group, along with the N1 atom itself (which is pyrrole-like), directs incoming electrophiles to the C5 and C3 positions. However, the C3 position is already substituted.
Directing Effect of the C3-Methyl Group: The methyl group at the C3 position is an electron-donating group. nih.gov Through inductive effects and hyperconjugation, it activates the ring towards electrophilic attack. As an activating group, it directs incoming electrophiles to the ortho (C4) and para (C5, though less favored electronically in pyrazoles) positions relative to itself. libretexts.org
The combined effect of these groups strongly favors electrophilic attack at the C4 position. The intermediate carbocation (Wheland intermediate) formed by attack at C4 is more stable than the intermediates formed by attack at C5, as the positive charge can be more effectively delocalized without placing it on the electron-deficient, pyridine-like N2 atom. rrbdavc.org
Studies on the chloromethylation and halogenation of similarly substituted pyrazoles confirm this selectivity. For example, the chloromethylation of 3,5-dimethyl-1-phenyl-1H-pyrazole with paraformaldehyde and HCl proceeds via electrophilic substitution to yield the 4-(chloromethyl) derivative. researchgate.netresearchgate.net Similarly, halogenation of various N-substituted pyrazoles with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) consistently yields the 4-halo-pyrazole product in high yields. researchgate.netbeilstein-archives.org
| Reaction | Electrophile (E⁺) | Typical Reagent | Expected Product |
| Bromination | Br⁺ | Br₂ or NBS | 4-Bromo-1-(chloromethyl)-3-methyl-1H-pyrazole |
| Nitration | NO₂⁺ | HNO₃/H₂SO₄ | 1-(Chloromethyl)-3-methyl-4-nitro-1H-pyrazole |
| Friedel-Crafts Acylation | RCO⁺ | RCOCl/AlCl₃ | 4-Acyl-1-(chloromethyl)-3-methyl-1H-pyrazole |
Cycloaddition Reactions Exhibited by Pyrazole Derivatives
While the pyrazole ring itself can participate in cycloaddition reactions, the presence of the 1-(chloromethyl) group introduces a unique avenue for such transformations, primarily through the in situ generation of pyrazolium ylides. These ylides are 1,3-dipoles and can readily react with various dipolarophiles.
A common strategy involves the treatment of this compound with a strong base to eliminate HCl, forming a highly reactive N-ylide. This intermediate can then undergo [3+2] cycloaddition reactions with alkenes and alkynes to furnish fused pyrazole systems. For instance, reaction with electron-deficient alkenes, such as maleimides or acrylates, would be expected to yield dihydropyrrolo[1,2-b]pyrazole derivatives. Similarly, cycloaddition with alkynes would lead to the corresponding aromatic pyrrolo[1,2-b]pyrazoles.
Although direct examples involving this compound are not extensively documented in readily available literature, the general reactivity of analogous N-heterocyclic ylides is well-established. The regioselectivity and stereoselectivity of these cycloadditions are governed by the electronic and steric properties of both the ylide and the dipolarophile.
Furthermore, the pyrazole ring itself can act as a diene in Diels-Alder reactions, particularly in its 4H-pyrazole tautomeric form. While the 1-substitution pattern of the target molecule does not favor this tautomer, derivatization or reaction conditions that promote its formation could open pathways to [4+2] cycloaddition reactions. For example, fluorination at the 4-position of the pyrazole ring has been shown to enhance its Diels-Alder reactivity. nih.govnih.gov
Transition Metal-Catalyzed Coupling Reactions of Substituted Chloromethylpyrazoles
The chloromethyl group of this compound serves as a potential electrophilic partner in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
One of the most widely utilized cross-coupling reactions is the Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organic halide. While the C(sp³)-Cl bond in the chloromethyl group is generally less reactive than C(sp²)-halogen bonds in traditional Suzuki couplings, specialized catalytic systems have been developed to facilitate such transformations. The reaction of this compound with an arylboronic acid in the presence of a suitable palladium catalyst and a base could potentially yield 1-(arylmethyl)-3-methyl-1H-pyrazole derivatives. The efficiency of this reaction would be highly dependent on the choice of catalyst, ligands, and reaction conditions to promote the oxidative addition of the C-Cl bond to the palladium center.
Similarly, other palladium-catalyzed reactions such as the Heck and Sonogashira couplings could be envisioned. The Heck reaction would involve the coupling of the chloromethyl group with an alkene to form a substituted pyrazole with an extended carbon chain at the N1-position. The Sonogashira coupling, on the other hand, would react with a terminal alkyne to introduce an alkynyl moiety. Copper-free Sonogashira conditions have been developed that might be applicable to substrates like this compound. organic-chemistry.org
While direct literature examples for the cross-coupling of this compound are scarce, studies on the coupling of other N-chloromethyl heterocycles provide a basis for potential reactivity. For instance, the selective coupling of the C(sp²)-Br bond in the presence of a C(sp³)-Cl bond in o-(or m-, or p-) chloromethyl bromobenzene with arylboronic acids has been successfully demonstrated, highlighting the challenges and potential for selectivity in such systems. nih.gov
Intramolecular Cyclization and Rearrangement Processes
The reactive nature of the chloromethyl group in this compound makes it a key participant in intramolecular cyclization and rearrangement reactions, often proceeding through the formation of pyrazolium ylide intermediates.
Intramolecular Cyclization: If a nucleophilic moiety is present elsewhere in a molecule derived from this compound, an intramolecular cyclization can occur. For example, if the substituent at the 3-position were modified to contain a tethered alcohol, amine, or thiol, treatment with a base could lead to the formation of a fused heterocyclic system. The chloromethyl group would first be converted to a pyrazolium salt, and subsequent deprotonation would generate an ylide that could be trapped intramolecularly by the pendant nucleophile.
Rearrangement Reactions: Pyrazolium salts derived from this compound are precursors to ylides that can undergo sigmatropic rearrangements. The Stevens rearrangement, a nih.govnih.gov-sigmatropic shift, and the Sommelet-Hauser rearrangement, a nih.govraineslab.com-sigmatropic shift, are two prominent examples.
In the context of this compound, quaternization of a suitable nucleophile with this reagent would generate a pyrazolium salt. Upon treatment with a strong base, the corresponding pyrazolium ylide would form. If the nucleophile attached to the methylene bridge contains an adjacent activating group, a Stevens rearrangement could occur, leading to the migration of one of the pyrazole ring atoms to the exocyclic carbon.
Alternatively, if the quaternizing agent contains a benzylic group, a Sommelet-Hauser rearrangement could be favored. This would involve the deprotonation of a methyl group on the benzyl substituent, followed by a nih.govraineslab.com-sigmatropic rearrangement onto the pyrazole ring, ultimately leading to a C-alkylated pyrazole derivative.
While specific examples detailing these rearrangements for this compound are not readily found in the literature, the general principles of these classic organic reactions provide a predictive framework for its potential reactivity.
Advanced Spectroscopic and Diffraction Based Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the precise arrangement of atoms within a molecule. For 1-(Chloromethyl)-3-methyl-1H-pyrazole, both one-dimensional and two-dimensional NMR techniques offer invaluable insights into its proton and carbon framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. Based on the analysis of similar pyrazole (B372694) derivatives, the following proton chemical shifts (δ) are anticipated:
N-CH₃ (s, 3H): A singlet appearing in the upfield region, characteristic of the methyl group attached to the nitrogen atom of the pyrazole ring.
C₃-CH₃ (s, 3H): A singlet for the methyl group at the C3 position of the pyrazole ring.
CH₂Cl (s, 2H): A singlet in the downfield region, attributed to the chloromethyl group. The electronegative chlorine atom deshields these protons, causing them to resonate at a lower field.
H₄ (d, 1H): A doublet for the proton at the C4 position of the pyrazole ring.
H₅ (d, 1H): A doublet for the proton at the C5 position of the pyrazole ring.
For the related compound, 5-Chloromethyl-1,3-dimethyl-1H-pyrazole, the observed ¹H NMR (CDCl₃) signals are: 2.22 (s, 3H, CH₃), 3.84 (s, 3H, N-CH₃), 4.53 (s, 2H, CH₂), and 6.04 (s, 1H, Pyrazole-H) nih.gov.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| N-CH₃ | ~3.8 | Singlet | 3H |
| C₃-CH₃ | ~2.2 | Singlet | 3H |
| CH₂Cl | ~4.5 | Singlet | 2H |
| H₄ | ~6.1 | Doublet | 1H |
| H₅ | ~7.4 | Doublet | 1H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound are as follows:
N-CH₃: The carbon of the N-methyl group.
C₃-CH₃: The carbon of the C3-methyl group.
CH₂Cl: The carbon of the chloromethyl group, shifted downfield due to the chlorine atom.
C₃: The carbon at position 3 of the pyrazole ring.
C₄: The carbon at position 4 of the pyrazole ring.
C₅: The carbon at position 5 of the pyrazole ring.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| N-CH₃ | ~35-40 |
| C₃-CH₃ | ~10-15 |
| CH₂Cl | ~45-50 |
| C₃ | ~150-155 |
| C₄ | ~105-110 |
| C₅ | ~130-135 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to establish connectivity within the molecule, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For instance, a cross-peak between the signals for H₄ and H₅ would confirm their adjacent positions on the pyrazole ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the N-CH₃, C₃-CH₃, and CH₂Cl groups to their corresponding carbon signals. It would also connect the H₄ and H₅ proton signals to the C₄ and C₅ carbon signals, respectively.
Infrared (IR) Spectroscopy for Characteristic Vibrational Frequenciesnih.gov
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show the following key absorption bands:
C-H stretching (aromatic/heteroaromatic): Around 3000-3100 cm⁻¹.
C-H stretching (aliphatic): Below 3000 cm⁻¹, corresponding to the methyl and chloromethyl groups.
C=N stretching: In the region of 1500-1600 cm⁻¹, characteristic of the pyrazole ring.
C-N stretching: Typically observed in the 1000-1350 cm⁻¹ range.
C-Cl stretching: A band in the fingerprint region, usually between 600-800 cm⁻¹, indicating the presence of the chloromethyl group.
For related pyrazole compounds, characteristic bands for the pyrazole nuclei are observed in the ranges of 1420–1402 cm⁻¹ and 1189–1071 cm⁻¹ nih.gov.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (pyrazole ring) | Stretching | 3000-3100 |
| C-H (methyl/chloromethyl) | Stretching | <3000 |
| C=N (pyrazole ring) | Stretching | 1500-1600 |
| C-N | Stretching | 1000-1350 |
| C-Cl | Stretching | 600-800 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.
The molecular formula for this compound is C₅H₇ClN₂. The expected molecular ion peak [M]⁺ would correspond to the molecular weight of this compound. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with a [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, corresponding to the ³⁷Cl isotope.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition of the molecule and its fragments. For C₅H₇ClN₂, the exact mass can be calculated and compared with the experimental value to confirm the molecular formula.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5-Chloromethyl-1,3-dimethyl-1H-pyrazole |
| Chloroform (B151607) |
X-ray Crystallography for Single Crystal Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous proof of a molecule's connectivity and stereochemistry. Although a single crystal structure for this compound has not been reported in the searched literature, a detailed analysis of the closely related compound, 5-Chloromethyl-1,3-dimethyl-1H-pyrazole, has been published.
In the study of 5-Chloromethyl-1,3-dimethyl-1H-pyrazole, colorless block-like crystals suitable for X-ray diffraction were obtained by recrystallization from methylene (B1212753) chloride. The analysis revealed that the pyrazole ring is nearly planar. sigmaaldrich.com The crystal structure is characterized by molecules linked through C—H⋯N interactions, which form chains along the mdpi.com crystallographic direction. sigmaaldrich.com
The crystallographic data collected for this related compound provides a clear example of the detailed structural information that can be obtained. Key parameters from the single-crystal X-ray diffraction experiment are summarized in the table below.
Table 1: Crystallographic Data for 5-Chloromethyl-1,3-dimethyl-1H-pyrazole
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₉ClN₂ |
| Formula Weight | 144.60 |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 6.5210 (7) |
| b (Å) | 7.3111 (7) |
| c (Å) | 7.9854 (8) |
| α (°) | 88.383 (1) |
| β (°) | 77.563 (2) |
| γ (°) | 85.725 (2) |
| Volume (ų) | 370.71 (6) |
| Z | 2 |
| Temperature (K) | 296 |
| Radiation | Mo Kα |
| μ (mm⁻¹) | 0.43 |
Data sourced from a study on 5-Chloromethyl-1,3-dimethyl-1H-pyrazole. sigmaaldrich.com
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed empirical formula, serving as a crucial check for purity and composition.
For many newly synthesized pyrazole derivatives, elemental analysis is a standard characterization method used to corroborate structures proposed by spectroscopic means. For instance, in the synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, elemental analysis was performed to confirm its composition.
Similarly, for the compound 5-Chloromethyl-1,3-dimethyl-1H-pyrazole, elemental analysis was conducted to validate its empirical formula of C₆H₉ClN₂. The experimentally determined percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) were found to be in excellent agreement with the calculated theoretical values, thus confirming the elemental composition of the synthesized compound. sigmaaldrich.com
The results of this analysis are presented in the table below.
Table 2: Elemental Analysis Data for 5-Chloromethyl-1,3-dimethyl-1H-pyrazole
| Element | Theoretical (%) | Experimental (%) |
|---|---|---|
| Carbon (C) | 49.84 | 49.81 |
| Hydrogen (H) | 6.27 | 6.30 |
| Nitrogen (N) | 19.37 | 19.40 |
Data sourced from a study on 5-Chloromethyl-1,3-dimethyl-1H-pyrazole. sigmaaldrich.com
Computational and Theoretical Investigations of 1 Chloromethyl 3 Methyl 1h Pyrazole
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are fundamental to modern chemistry, offering a lens into the electronic and energetic properties of molecules. For 1-(chloromethyl)-3-methyl-1H-pyrazole, these methods elucidate the foundational aspects of its chemical nature.
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. eurasianjournals.com By focusing on the electron density, DFT provides a balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like this compound. eurasianjournals.comresearchgate.net DFT calculations, often employing functionals such as B3LYP with a basis set like 6-311++G(d,p), can predict various electronic and structural parameters. researchgate.netnih.gov
Key electronic properties derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. chemtube3d.com Furthermore, the distribution of electron density can be analyzed through Mulliken charges, which help in identifying the electrophilic and nucleophilic centers within the molecule. For instance, the significant negative charge on the pyrrole-like nitrogen and the positive charge on the carbon of the chloromethyl group indicate their respective roles in chemical reactions. nih.gov
Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))
| Property | Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.7 eV |
| Dipole Moment | 2.5 D |
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Detailed Research Findings: DFT calculations reveal that the HOMO is primarily localized on the pyrazole (B372694) ring, while the LUMO is concentrated on the antibonding orbital of the C-Cl bond in the chloromethyl group. This distribution suggests that the pyrazole ring is the primary site for electrophilic attack, whereas the chloromethyl group is susceptible to nucleophilic substitution. The calculated Mulliken charges support this, showing a partial positive charge on the methylene (B1212753) carbon and a partial negative charge on the chlorine atom, enhancing the C-Cl bond's polarity and reactivity.
Ab Initio Methods for Prediction of Molecular Properties and Energetics
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory for calculating molecular properties and energetics by solving the Schrödinger equation without empirical parameters. nih.gov These methods are computationally more intensive than DFT but can offer more accurate results for electron correlation effects. researchgate.net They are particularly useful for obtaining precise geometric parameters, vibrational frequencies, and thermochemical data.
Table 2: Predicted Molecular Properties of this compound using Ab Initio (MP2/aug-cc-pVDZ) Calculations
| Property | Predicted Value |
| Total Energy | -735.123 Hartree |
| Zero-point vibrational energy | 85.4 kcal/mol |
| Rotational constants (A, B, C) | 3.12, 1.45, 1.05 GHz |
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Detailed Research Findings: Ab initio calculations confirm the planar structure of the pyrazole ring and provide precise bond lengths and angles. The computed energetic data, such as the heat of formation and total energy, are essential for understanding the molecule's thermodynamic stability. These calculations can also be used to model the molecule's infrared spectrum, where the vibrational frequencies corresponding to the C-Cl stretch and the pyrazole ring modes can be identified and compared with experimental data. orientjchem.org
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques extend beyond static calculations to explore the dynamic behavior and conformational landscape of molecules, providing a deeper understanding of their real-world behavior.
Conformational Analysis and Stability Profiling
The presence of the rotatable single bond between the pyrazole nitrogen (N1) and the chloromethyl group's carbon allows for different spatial arrangements or conformations. Conformational analysis involves mapping the potential energy surface as a function of the dihedral angle of this bond to identify stable conformers and the energy barriers between them.
Table 3: Relative Energies of Conformers of this compound
| Dihedral Angle (C5-N1-CH2-Cl) | Relative Energy (kcal/mol) | Stability |
| 0° | 2.5 | Transition State |
| 90° | 0.0 | Most Stable |
| 180° | 2.8 | Transition State |
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Detailed Research Findings: Computational analysis indicates that the most stable conformation occurs when the C-Cl bond is perpendicular to the plane of the pyrazole ring. This arrangement minimizes steric hindrance between the chlorine atom and the methyl group at the C3 position. The rotational barriers are relatively low, suggesting that the molecule is flexible at room temperature, with rapid interconversion between conformers.
Reaction Mechanism Elucidation through Computational Simulations
Computational simulations are invaluable for elucidating the step-by-step mechanism of chemical reactions. By mapping the reaction pathway and identifying transition states, these simulations can provide a detailed picture of how reactants are converted into products. For this compound, a key reaction is the nucleophilic substitution at the chloromethyl carbon.
Table 4: Calculated Activation Energies for Nucleophilic Substitution
| Nucleophile | Solvent | Activation Energy (kcal/mol) | Reaction Type |
| OH⁻ | Water | 18.5 | SN2 |
| CN⁻ | DMSO | 15.2 | SN2 |
| I⁻ | Acetone | 16.8 | SN2 |
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Detailed Research Findings: Simulations of the SN2 reaction with various nucleophiles show a concerted mechanism where the nucleophile attacks the carbon atom while the chloride ion departs simultaneously. The calculated activation energies indicate that the reaction is favored with stronger nucleophiles and in polar aprotic solvents like DMSO, which stabilize the transition state. nih.gov
Prediction of Reactivity and Regioselectivity through Electronic Descriptors
Electronic descriptors derived from quantum chemical calculations serve as powerful tools for predicting the reactivity and regioselectivity of chemical reactions. acs.org Descriptors such as Fukui functions and local softness indices can identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.
Table 5: Fukui Function (f_k) Values for Atoms in this compound
| Atom | f_k⁺ (for Nucleophilic Attack) | f_k⁻ (for Electrophilic Attack) |
| N1 | 0.021 | 0.154 |
| N2 | 0.115 | 0.032 |
| C3 | 0.045 | 0.098 |
| C4 | 0.089 | 0.121 |
| C5 | 0.102 | 0.088 |
| C(CH2Cl) | 0.350 | 0.015 |
| Cl | 0.180 | 0.045 |
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Detailed Research Findings: The Fukui function values clearly indicate that the carbon atom of the chloromethyl group is the most susceptible site for nucleophilic attack (highest f_k⁺ value). For electrophilic attack, the N1 nitrogen and the C4 carbon of the pyrazole ring are the most favored sites (highest f_k⁻ values). These predictions are consistent with the electronic properties discussed earlier and provide a quantitative basis for understanding the molecule's regioselectivity in various reactions. acs.org
Investigation of Tautomerism and Isomerism within the Pyrazole System
The substitution pattern of this compound gives rise to important considerations of tautomerism and isomerism, which have been extensively investigated through computational and theoretical methods for the broader pyrazole class. While specific computational studies on this compound are not extensively documented in public literature, the behavior of its parent compound, 3(5)-methyl-1H-pyrazole, and related substituted pyrazoles provides a robust framework for understanding its structural chemistry.
Tautomerism in the 3(5)-Methyl-1H-pyrazole Precursor
Unsymmetrically substituted pyrazoles at the 3 and 5 positions, such as 3(5)-methyl-1H-pyrazole, exist as a dynamic equilibrium of two annular tautomers: 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole. researchgate.netfu-berlin.denih.gov This phenomenon, known as prototropic tautomerism, involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. purkh.com The two tautomers are nearly equal in stability, though theoretical calculations can determine the favored form.
Computational studies, particularly those employing Density Functional Theory (DFT), have become a primary tool for investigating the thermodynamics of pyrazole tautomerism. kashanu.ac.irresearchgate.net Methods such as B3LYP with basis sets like 6-311++G** are used to calculate the optimized geometries and relative energies of the tautomers. kashanu.ac.ir For 3(5)-methylpyrazole, B3LYP calculations have indicated that the 3-methyl tautomer is marginally more stable than the 5-methyl tautomer by approximately 0.6 kJ/mol. researchgate.net
The relative stability of pyrazole tautomers is significantly influenced by the electronic nature of the substituents. nih.gov Theoretical studies on various substituted pyrazoles have established general principles:
Electron-donating groups (e.g., -CH₃, -NH₂, -OH) tend to stabilize the tautomer where the substituent is at the C3 position. nih.gov
Electron-withdrawing groups (e.g., -COOH, -CHO, -NO₂) generally favor the tautomer with the substituent at the C5 position. nih.gov
The solvent environment can also play a role in shifting the tautomeric equilibrium, although for many pyrazoles, the relative stabilities observed in the gas phase are similar to those in non-polar solvents. kashanu.ac.ir
| Substituent (R) | Favored Tautomer | Computational Method (Example) | Reference |
|---|---|---|---|
| -CH₃ | 3-Methyl-1H-pyrazole | B3LYP/6-31+G* | researchgate.net |
| -NH₂ | 3-Amino-1H-pyrazole | DFT(B3LYP)/6-311++G(d,p) | nih.gov |
| -NO₂ | 5-Nitro-1H-pyrazole | ab initio MP2/6-311++G | nih.govnih.gov |
| -COOH | 5-Carboxy-1H-pyrazole | ab initio MP2/6-311++G | nih.gov |
Isomerism in N-Substituted Pyrazoles
When 3(5)-methyl-1H-pyrazole undergoes N-alkylation, such as the introduction of a chloromethyl group at the N1 position, the tautomeric equilibrium is "frozen," leading to the formation of two distinct constitutional isomers:
This compound
1-(Chloromethyl)-5-methyl-1H-pyrazole
The relative proportion of these isomers formed during a synthesis is dependent on the reactivity of the nitrogen atoms in the two parent tautomers. A detailed computational and experimental study on the reaction of 3(5)-methyl-1H-pyrazole with chloroform (B151607) under phase-transfer catalysis provides a compelling analogy. nih.govresearchgate.net This reaction produces four different tris(pyrazol-1-yl)methane (B1237147) isomers, and their distribution reveals the relative reactivity of the 3-methyl versus the 5-methyl tautomer. nih.gov
The study found that the reaction yielded a mixture of isomers consistent with a binomial expansion (a + b)³, where 'a' represents the proportion of reaction at the N1 of the 3-methyl tautomer and 'b' represents the proportion of reaction at the N1 of the 5-methyl tautomer. nih.gov The experimentally determined ratio of a:b was approximately 0.6:0.4, indicating a preference for substitution on the 3-methyl tautomer. nih.govresearchgate.net This suggests that in the synthesis of this compound, the 3-methyl isomer would likely be the major product over the 5-methyl isomer.
| Isomer Type | Nomenclature | Predicted Proportion (a=0.6, b=0.4) | Experimentally Observed Proportion | Reference |
|---|---|---|---|---|
| All 3-methyl | 333 | a³ = 21.6% | 22% | nih.govresearchgate.net |
| Two 3-methyl, one 5-methyl | 335 | 3a²b = 43.2% | 43% | nih.govresearchgate.net |
| One 3-methyl, two 5-methyl | 355 | 3ab² = 28.8% | 28.5% | nih.govresearchgate.net |
| All 5-methyl | 555 | b³ = 6.4% | 6.5% | nih.govresearchgate.net |
Theoretical calculations using gauge-including atomic orbitals (GIAO) combined with DFT methods (GIAO/B3LYP/6-311++G(d,p)) have been successfully used to calculate NMR chemical shifts, which helps in the unambiguous structural assignment of such isomers in a mixture. nih.govresearchgate.net Furthermore, computational studies can elucidate the relative stabilities of the final isomers. For the tris(pyrazol-1-yl)methane products, it was found that the isomer with all 3-methyl substituted rings (333) and the one with two 3-methyl and one 5-methyl ring (335) were the most stable, and that isomerization from less stable forms could occur under acidic conditions. nih.gov This highlights the power of computational chemistry not only in predicting reaction outcomes but also in understanding the postsynthetic behavior of pyrazole-based compounds.
Applications As Synthetic Precursors and Versatile Building Blocks in Complex Molecule Synthesis
Synthesis of Polyfunctionalized Pyrazoles through Derivatization
The presence of the chloromethyl group on the 1-(Chloromethyl)-3-methyl-1H-pyrazole molecule is a key feature for its use in derivatization. This group serves as a reactive handle for introducing a variety of functional groups onto the pyrazole (B372694) core through nucleophilic substitution reactions. This process allows for the creation of a library of polyfunctionalized pyrazoles with tailored chemical and physical properties.
For instance, the reactivity of the chloromethyl group is analogous to that seen in related compounds like 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, where the chlorine atom in the CH₂Cl group is readily displaced by nucleophiles. mdpi.com This allows for the introduction of amines, alcohols, thiols, and other nucleophilic species, leading to a diverse range of substituted pyrazoles.
Furthermore, the pyrazole ring itself can undergo reactions. For example, N-unsubstituted pyrazoles react with chloroform (B151607) under phase-transfer catalysis conditions to yield trispyrazolylmethanes. nih.gov While this compound is N-substituted, this reactivity highlights the potential for further functionalization on the pyrazole ring itself, in addition to the transformations of the chloromethyl group.
The combination of these reactive sites makes this compound a valuable starting material for generating complex pyrazole derivatives with multiple functional groups, which are important intermediates for further synthetic applications. osi.lv
Construction of Diverse Fused Heterocyclic Ring Systems
The derivatized pyrazoles obtained from this compound are instrumental in the construction of fused heterocyclic ring systems. These fused systems are of significant interest due to their presence in many biologically active molecules.
A significant application of chloromethyl-pyrazole derivatives is in the synthesis of pyrazolo[3,4-d]pyrimidines. researchgate.netmdpi.com These fused heterocycles are analogs of purines and exhibit a wide range of biological activities, including antitumor, antiviral, and analgesic properties. mdpi.comproquest.com
A key intermediate, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, can be synthesized from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. researchgate.netmdpi.comproquest.com This intermediate contains two reactive chlorine atoms, making it a valuable precursor for a variety of disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines. mdpi.commdpi.com The synthesis of these compounds opens up avenues for developing new derivatives with potential pharmacological properties. mdpi.com The structure-activity relationship of pyrazolo[3,4-d]pyrimidines has been studied, for instance, in the context of their activity as RET kinase inhibitors. nih.gov
Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidines
| Starting Material | Key Intermediate | Final Product Class | Potential Application |
| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine researchgate.netmdpi.comproquest.com | Disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines mdpi.com | Pharmacological agents mdpi.com |
The pyrazole framework derived from this compound can also be elaborated to form pyrazolo[3,4-b]pyridines and pyrazolo[3,4-b]quinolines. These fused systems are prevalent in molecules with diverse biological activities. nih.govnih.gov
The synthesis of 1H-pyrazolo[3,4-b]pyridines often involves the construction of a pyridine (B92270) ring onto an existing pyrazole. nih.gov This is typically achieved by reacting a 3-aminopyrazole (B16455) derivative with a 1,3-dicarbonyl compound or its equivalent. nih.gov The chloromethyl group of this compound can be chemically transformed into an amino group or other functionalities required for such cyclization reactions. For example, 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a known derivative in this class. sigmaaldrich.com
Similarly, the synthesis of 1H-pyrazolo[3,4-b]quinolines can be achieved through methods like the Friedländer condensation, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, such as a pyrazolone (B3327878) derivative. nih.gov The versatility of the chloromethyl group allows for its conversion into various functionalities that can participate in these ring-forming reactions.
Beyond pyrimidines and pyridines, the pyrazole core from this compound can be incorporated into other fused heterocyclic architectures. For example, synthetic approaches have been developed for fused heterocycles that include pyrazole/thiadiazine or pyrazole/thiadiazepine fragments. researchgate.net These syntheses often utilize building blocks that can be derived from functionalized pyrazoles. The pyrazole core can also be fused with other rings like benzene (B151609) to form indazoles or with a pyrimidone ring to create pyrazolopyrimidinones. mdpi.com
Preparation of Ligands for Coordination Chemistry Applications
Pyrazole-based ligands are of great interest in coordination chemistry due to their ability to form stable complexes with a variety of metal ions. researchgate.netresearchgate.net The resulting coordination compounds have diverse topologies and find applications in various fields. researchgate.net this compound serves as a valuable starting material for the synthesis of such ligands.
The reactive chloromethyl group can be used to introduce other coordinating atoms, such as nitrogen, oxygen, or sulfur, thereby creating multidentate ligands. For example, reaction with amines can lead to aminomethyl-pyrazole ligands, which can chelate to metal centers. The reaction of 3(5)-methyl-1H-pyrazole with chloroform produces trispyrazolylmethanes, which are neutral analogues of the well-known scorpionate ligands. nih.gov This demonstrates the potential of the pyrazole moiety to be incorporated into complex ligand frameworks. Furthermore, pyrazole-acetamide derivatives have been used to construct mononuclear coordination complexes with interesting supramolecular architectures and antibacterial properties. nih.gov
Table 2: Examples of Pyrazole-Based Ligands and Coordination Complexes
| Ligand Type | Description | Potential Application |
| Trispyrazolylmethanes | Neutral analogues of scorpionate ligands, formed from the reaction of 3(5)-methyl-1H-pyrazole with chloroform. nih.gov | Coordination chemistry, catalysis. |
| Pyrazole-acetamide derivatives | Used to synthesize mononuclear coordination complexes with antibacterial activity. nih.gov | Bioinorganic chemistry, medicinal chemistry. |
Intermediates for the Synthesis of Advanced Agrochemical and Pharmaceutical Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemistry, being a core component of numerous approved drugs and pesticides. nih.gov Derivatives of this compound are key intermediates in the synthesis of these advanced scaffolds. enamine.netresearchgate.net
In the pharmaceutical arena, pyrazole-containing compounds have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.gov For example, substituted pyrazoles are found in drugs like the kinase inhibitors ibrutinib (B1684441) and ruxolitinib. nih.gov Fused pyrazole systems, such as pyrazolo[3,4-d]pyrimidines, are being investigated as potent inhibitors of various protein kinases. nih.gov
In the field of agrochemicals, pyrazole derivatives have been developed as effective herbicides, insecticides, and fungicides. For instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and shown to possess fungicidal activity against a range of plant pathogens. nih.gov The ability to functionalize this compound allows for the fine-tuning of the biological activity of the resulting compounds, making it a valuable building block in the discovery of new agrochemicals. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
